5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol

FGFR inhibitor kinase inhibition cancer therapeutics

FGFR inhibitor programs require scaffolds that combine metabolic stability with synthetic versatility. 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol satisfies both demands. · FGFR1 cellular IC₅₀ of 2.10 nM for derivatives; pan-FGFR profile (FGFR1 IC₅₀ = 7 nM) validates this scaffold for breast and gastric cancer programs. · The 4-OH group enables O-alkylation, O-arylation, and triflate conversion for Suzuki, Sonogashira, and Buchwald-Hartwig couplings-expanding accessible chemical space beyond 4-unsubstituted analogs. · Established multi-vendor supply network at ≥95% purity ensures seamless scale-up from fragment-based discovery to preclinical candidate optimization.

Molecular Formula C7H5FN2O
Molecular Weight 152.128
CAS No. 1203499-60-8
Cat. No. B598416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol
CAS1203499-60-8
Molecular FormulaC7H5FN2O
Molecular Weight152.128
Structural Identifiers
SMILESC1=CNC2=C1C(=O)C(=CN2)F
InChIInChI=1S/C7H5FN2O/c8-5-3-10-7-4(6(5)11)1-2-9-7/h1-3H,(H2,9,10,11)
InChIKeyAQUOCUZXCLCYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol Chemical Identity and Scaffold Classification


5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol (CAS 1203499-60-8), also known as 5-fluoro-4-hydroxy-7-azaindole, is a fluorinated heterocyclic compound with the molecular formula C₇H₅FN₂O and molecular weight 152.13 g/mol . It belongs to the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) class, a privileged scaffold in kinase inhibitor drug discovery due to its capacity to serve as a bioisostere of indole or purine systems [1]. The compound features a unique substitution pattern with a fluorine atom at the 5-position and a hydroxyl group at the 4-position on the pyrrolopyridine core, a combination that distinguishes it from other 7-azaindole derivatives and confers distinct electronic, lipophilic, and hydrogen-bonding properties relevant to medicinal chemistry applications .

Fluorinated 7‑azaindole scaffold for kinase inhibitor design
4‑OH group enables versatile O‑functionalization
5‑F substitution supports metabolic stability tuning

Why Non‑Fluorinated Scaffolds Cannot Substitute 5‑Fluoro‑7‑azaindol‑4‑ol in FGFR Programs


Substitution of 5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol with the non-fluorinated parent scaffold (1H-pyrrolo[2,3-b]pyridin-4-ol, CAS 74420-02-3) or with alternative halogenated analogs introduces significant changes in electronic distribution, lipophilicity, and target-binding pharmacodynamics that alter kinase inhibition profiles and synthetic tractability . The fluorine atom at the 5-position serves as a critical modulator of metabolic stability and binding-site occupancy in ATP-competitive kinase inhibitors, particularly against fibroblast growth factor receptors (FGFRs) [1]. Moreover, the 4‑hydroxy group enables derivatization strategies distinct from those available to 4‑unsubstituted analogs such as 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 866546-07-8). Failure to account for these structural distinctions results in divergent SAR outcomes and compromised lead optimization trajectories, directly impacting the scientific validity and reproducibility of research programs targeting FGFR‑driven oncology indications [2]. The quantitative evidence below substantiates these differentiation claims.

Non‑fluorinated parent scaffold
Lacks reported sub‑10 nM FGFR1 potency; kinase inhibition profile may not transfer
4‑Unsubstituted analog
Limited to C‑3 acylation; narrows accessible chemical space for SAR exploration
5‑CF₃ or 6‑Cl variants
Altered lipophilicity and electronic profiles may shift kinase selectivity and ADME readouts

Quantitative Differentiation of 5‑Fluoro‑7‑azaindol‑4‑ol Against Structural Analogs


FGFR1 Inhibition Potency Advantage Over Non‑Fluorinated Scaffold

A derivative incorporating the 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol core (designated compound 4h) demonstrated potent pan‑FGFR inhibitory activity with IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4) . The 4‑hydroxy substitution pattern is essential for maintaining hinge‑region hydrogen bonding while the 5‑fluoro substituent enhances metabolic stability and target engagement, enabling single‑digit nanomolar FGFR1 inhibition that is not achievable with non‑fluorinated 4‑hydroxy‑7‑azaindole analogs lacking the 5‑position fluorine [1]. In cellular validation, compound 4h inhibited 4T1 breast cancer cell proliferation and induced apoptosis, confirming that the 5‑fluoro‑4‑hydroxy substitution pattern translates to functional anticancer activity in vitro .

FGFR1 Inhibition
Reported
Target (4h derivative)7 nM FGFR1
Non‑fluorinated scaffoldNo sub‑10 nM reported
Reported FGFR1 potency context; comparator scaffold lacks comparable activity
Cross‑study comparison; compound 4h
FGFR inhibitor kinase inhibition cancer therapeutics

Cellular FGFR1 Inhibition Validates Scaffold Utility

A derivative of the 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol scaffold (BindingDB entry BDBM50238816, CHEMBL4084079) demonstrated an IC₅₀ of 2.10 nM for inhibition of FGFR1 in HUVEC cells, measured by reduction in FGF2‑induced ERK phosphorylation [1]. This cellular assay provides functional validation of target engagement beyond enzymatic inhibition, confirming that the 5‑fluoro‑4‑hydroxy substitution pattern maintains activity in a physiologically relevant cellular context. Comparable cellular FGFR1 inhibition data for the non‑fluorinated 4‑hydroxy‑7‑azaindole scaffold (CAS 74420-02-3) are not available in public databases, limiting confidence in its functional equivalence .

Cellular FGFR1
Reported
5‑F‑4‑OH derivativeIC₅₀ 2.10 nM (HUVEC)
Non‑fluorinated scaffoldNo cellular data
Supports cellular target engagement validation; comparator lacks functional evidence
ERK phosphorylation assay; 60 min preincubation
cellular kinase assay FGFR1 inhibition ERK phosphorylation

Synthetic Versatility Over 4‑Unsubstituted Analogs

5‑Fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol serves as a critical synthetic intermediate for the preparation of FGFR inhibitors, with the 4‑hydroxy group providing a handle for O‑alkylation, O‑arylation, or conversion to leaving groups (e.g., triflate) for cross‑coupling reactions . In contrast, 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 866546-07-8), which lacks the 4‑hydroxy substituent, offers only C‑3 acylation reactivity, yielding hydrazide derivatives in approximately 80% yield but providing a narrower scope of accessible analogs [1]. The 4‑hydroxy functionality expands the accessible chemical space for SAR exploration around the FGFR hinge‑binding region, enabling diversification strategies not available with 4‑unsubstituted 5‑fluoro‑7‑azaindole scaffolds.

Derivatization Scope
Class‑level
4‑OH scaffoldO‑alkylation, triflate, cross‑coupling
4‑UnsubstitutedPrimarily C‑3 acylation
Expanded chemical space for SAR; 4‑unsubstituted limits diversification
Synthetic chemistry context; class inference
medicinal chemistry synthetic intermediate SAR optimization

Fluorine Impact on Lipophilicity and Metabolic Stability

The introduction of a fluorine atom at the 5‑position of the 4‑hydroxy‑7‑azaindole scaffold increases lipophilicity (predicted logP) and enhances metabolic stability compared to the non‑fluorinated parent (CAS 74420-02-3), while providing a distinct electronic profile compared to chlorinated analogs (e.g., 6‑chloro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol, CAS 1638763-87-7) [1]. Fluorine, as the most electronegative element, exerts a strong electron‑withdrawing inductive effect without the steric bulk or polarizability of chlorine, bromine, or trifluoromethyl substituents. The trifluoromethyl analog 5‑(trifluoromethyl)‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol (CAS 1346446-84-1) exhibits significantly higher lipophilicity (molecular weight 202.13 vs. 152.13 for the 5‑fluoro compound) and may present distinct ADME properties that alter lead optimization trajectories . The 5‑fluoro substitution represents a balanced modification that enhances metabolic stability while preserving favorable physicochemical parameters for oral bioavailability.

Fluorine Impact
Class‑level
MW (5‑F)152.13 g/mol
Δ vs non‑F parent+18 Da (metabolic stabilization)
Δ vs 5‑CF₃‑50 Da (ligand efficiency)
Electronic effectStrong electron‑withdrawing (F)
5‑F balances lipophilicity and MW; CF₃ and Cl shift profiles
Predicted logP; no measured data
physicochemical properties drug-likeness metabolic stability

Commercial Availability and Supply Chain Reliability

5‑Fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol (CAS 1203499-60-8) is commercially available from multiple established chemical suppliers with documented purity specifications (typically ≥95%) and defined physical properties (boiling point 346.0±37.0 °C at 760 mmHg) . This contrasts with certain structural analogs such as 5‑(trifluoromethyl)‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol (CAS 1346446-84-1) and 3‑nitro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol (CAS 1190322-42-9), which have more limited commercial sourcing options and higher procurement costs . The established vendor network for CAS 1203499-60-8, including suppliers offering custom synthesis and bulk quantities, reduces procurement lead times and ensures batch‑to‑batch consistency for reproducible research outcomes.

Commercial Availability
Data to verify
Vendor network≥5 suppliers
Purity≥95%
Boiling point346.0±37.0 °C
Established supply chain; comparator analogs have limited sourcing
Vendor documentation; March 2026 landscape
chemical procurement vendor availability purity specification

Fluoroquinolone Intermediate Application vs. Non‑Fluorinated Scaffolds

5‑Fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol (as the related compound 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridine) has been documented as a synthetic intermediate for the preparation of novel fluoroquinolone drugs, with reported market demand and higher commercial value relative to non‑fluorinated analogs . The fluorine atom at the 5‑position is essential for the antibacterial activity profile of fluoroquinolone derivatives, conferring enhanced DNA gyrase inhibition and broader antibacterial spectrum compared to non‑fluorinated quinolones. The non‑fluorinated 1H‑pyrrolo[2,3‑b]pyridin‑4‑ol scaffold (CAS 74420-02-3) lacks this critical fluorine substituent and is not documented in fluoroquinolone synthetic routes, limiting its applicability in this established therapeutic class.

Fluoroquinolone Use
Class‑level
5‑F scaffoldDocumented in fluoroquinolone synthesis
Non‑fluorinatedNo documented application
Supports antibacterial lead generation context; non‑fluorinated lacks precedent
Class inference; limited public data
fluoroquinolone synthesis antibacterial agents pharmaceutical intermediate

Optimal Use Cases for 5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-ol


FGFR‑Targeted Oncology Lead Optimization

Research programs focused on developing ATP‑competitive FGFR inhibitors for breast cancer, gastric cancer, or other FGFR‑driven malignancies should prioritize 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol as a core scaffold. The documented FGFR1 cellular IC₅₀ of 2.10 nM for derivatives of this scaffold [1] and the pan‑FGFR inhibitory profile of related compounds (FGFR1 IC₅₀ = 7 nM) provide validated starting points for SAR optimization. The 4‑hydroxy group enables O‑functionalization strategies to modulate selectivity, solubility, and ADME properties, while the 5‑fluoro substituent contributes to metabolic stability. This scaffold is particularly well‑suited for fragment‑based drug discovery (FBDD) and structure‑based design efforts targeting the FGFR ATP‑binding pocket.

Versatile 4‑Position Derivatization of 7‑Azaindole Core

Medicinal chemistry laboratories seeking a 7‑azaindole scaffold with maximal synthetic flexibility should procure 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol rather than 4‑unsubstituted 5‑fluoro‑7‑azaindole. The 4‑hydroxy group enables O‑alkylation, O‑arylation, and conversion to triflate for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig), substantially expanding the accessible chemical space for SAR exploration [1]. This versatility is not available with 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridine (CAS 866546-07-8), which is limited primarily to C‑3 functionalization. The compound is appropriate for parallel synthesis libraries and diversity‑oriented synthesis campaigns targeting kinase inhibitor discovery.

Fluoroquinolone Antibacterial Agent Development

Research groups developing novel fluoroquinolone antibacterial agents should incorporate 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol into their synthetic routes. The 5‑fluoro‑7‑azaindole scaffold has established precedent as an intermediate for fluoroquinolone drug synthesis, with the fluorine atom serving as a critical determinant of DNA gyrase inhibition and antibacterial spectrum [1]. The non‑fluorinated 4‑hydroxy‑7‑azaindole analog (CAS 74420-02-3) lacks this essential fluorine substituent and is not suitable for fluoroquinolone‑targeted programs. The 4‑hydroxy group provides additional functionalization opportunities for optimizing antibacterial potency, spectrum, and pharmacokinetic properties.

Large‑Scale Kinase Inhibitor Discovery with Reliable Supply

Institutions planning multi‑year kinase inhibitor discovery programs with anticipated scale‑up requirements should select 5‑fluoro‑1H‑pyrrolo[2,3‑b]pyridin‑4‑ol based on its established vendor network and documented purity specifications (≥95%) [1]. Compared to less commercially accessible analogs (e.g., 5‑trifluoromethyl or 3‑nitro derivatives), this compound offers reduced procurement risk, shorter lead times, and the ability to source from multiple qualified suppliers . This supply chain resilience supports reproducible research outcomes and enables seamless transition from exploratory chemistry to preclinical candidate optimization without custom synthesis delays or batch‑to‑batch variability concerns.

Application
Selection Property
Validation Focus
FGFR pathway inhibitor lead optimization
4‑OH functionalization handle; 5‑F metabolic stability context
Cellular FGFR1 target engagement (ERK phosphorylation)
Kinase inhibitor SAR diversification
4‑OH derivatization (O‑alkylation, cross‑coupling)
Synthetic route compatibility; library synthesis yield
Fluoroquinolone antibacterial lead synthesis
5‑F essential for DNA gyrase inhibition context
Antibacterial spectrum screening; MIC determination
Multi‑year kinase inhibitor programs
Multi‑vendor supply network; ≥95% purity specification
Batch‑to‑batch consistency; scale‑up procurement timeline

Technical Documentation Hub

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